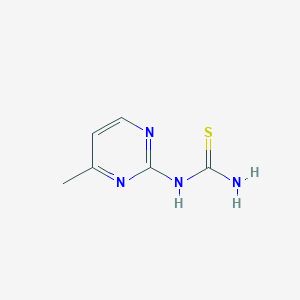

N-(4-methylpyrimidin-2-yl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylpyrimidin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4S/c1-4-2-3-8-6(9-4)10-5(7)11/h2-3H,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHDUHMPJCCCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of N-(4-methylpyrimidin-2-yl)thiourea

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-methylpyrimidin-2-yl)thiourea

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed structural characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine and thiourea scaffolds are foundational pharmacophores known for a wide spectrum of biological activities.[1][2] This document outlines a reliable, two-step synthetic pathway, beginning with the formation of a benzoyl-protected intermediate followed by basic hydrolysis. We provide an in-depth explanation of the rationale behind the chosen methodology, detailed experimental protocols, and a complete guide to the analytical techniques required for unambiguous structural confirmation and purity assessment. This includes Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

Introduction: The Significance of Pyrimidine-Thiourea Scaffolds

The fusion of pyrimidine and thiourea moieties into a single molecular entity creates a pharmacophore with remarkable therapeutic potential. Pyrimidine is a core component of nucleobases, making it a privileged scaffold in the design of enzyme inhibitors and antimicrobial agents.[1][3] Similarly, thiourea derivatives are versatile intermediates and are recognized for a broad range of bioactivities, including anticancer, antiviral, and anti-inflammatory properties.[2][4] The N-H and C=S groups of the thiourea moiety are excellent hydrogen bond donors and acceptors, enabling strong interactions with biological targets.[4]

The target compound, this compound, combines these two key structures. Its synthesis and characterization are foundational steps for exploring its potential as a lead compound in various therapeutic areas. This guide provides the necessary scientific framework to empower researchers to synthesize, purify, and validate this molecule with confidence.

A Validated Synthetic Pathway

The synthesis of this compound is most reliably achieved through a two-step process that utilizes a benzoyl-protected intermediate. This approach offers high yields and facilitates purification. The overall strategy involves the nucleophilic addition of 2-amino-4-methylpyrimidine to benzoyl isothiocyanate, followed by the deprotection of the resulting N-benzoylthiourea intermediate under basic conditions.[5][6][7]

Synthesis Workflow Diagram

The following diagram illustrates the complete synthetic workflow, from commercially available starting materials to the final purified product.

Caption: Synthetic pathway for this compound.

Causality Behind Experimental Choices

-

Why Benzoyl Isothiocyanate? Benzoyl isothiocyanate is an excellent electrophile. The reaction between an amine and an isothiocyanate is a robust method for forming thioureas.[7][8] The benzoyl group serves as a temporary protecting group that activates the isothiocyanate and often yields a stable, crystalline intermediate that is easy to handle and purify.

-

Why Basic Hydrolysis? The N-benzoyl bond is an amide linkage that is susceptible to cleavage under basic conditions. Aqueous sodium hydroxide in methanol provides a homogenous reaction medium and is effective for saponification.[5][6] Heating to reflux accelerates the rate of hydrolysis to ensure complete deprotection.[5][6]

-

Choice of Solvents: Acetone is a common solvent for the formation of the benzoylthiourea intermediate as it readily dissolves the starting materials and the potassium or ammonium chloride byproduct of in situ benzoyl isothiocyanate generation is insoluble, allowing for easy removal by filtration.[9][10] Methanol is used for the hydrolysis step and subsequent recrystallization, as the target compound has good solubility in hot methanol and poor solubility in cold methanol, facilitating high recovery of the pure product.[5]

Detailed Experimental Protocols

Protocol 2.3.1: Synthesis of 1-Benzoyl-3-(4-methylpyrimidin-2-yl)thiourea (Intermediate)

-

Reagent Preparation: To a stirred solution of benzoyl chloride (10 mmol) in dry acetone (50 mL), add potassium thiocyanate (KSCN, 10 mmol).

-

Reaction: Stir the mixture at room temperature for 2 hours. A white precipitate of potassium chloride (KCl) will form.

-

Intermediate Formation: Filter off the KCl precipitate. To the resulting clear filtrate containing benzoyl isothiocyanate, add a solution of 2-amino-4-methylpyrimidine (10 mmol) in acetone (20 mL) dropwise.

-

Reaction Execution: Stir the reaction mixture at room temperature for an additional 4-6 hours.

-

Isolation: Reduce the solvent volume under reduced pressure. The resulting solid precipitate is the intermediate, 1-benzoyl-3-(4-methylpyrimidin-2-yl)thiourea.

-

Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry in vacuo. The product is typically of sufficient purity for the next step.

Protocol 2.3.2: Synthesis of this compound (Target Compound)

-

Suspension: Suspend the intermediate, 1-benzoyl-3-(4-methylpyrimidin-2-yl)thiourea (7.37 mmol), in methanol (15 mL).[5][6]

-

Hydrolysis: To the stirred suspension, add 1 N aqueous sodium hydroxide (7.4 mL).[5][6]

-

Reaction: Heat the mixture to reflux for 1 hour. The suspension should dissolve to form a clear solution, followed by the formation of a new precipitate.[5][6]

-

Isolation: Cool the reaction mixture to room temperature. A white solid of the target compound will form.

-

Purification: Collect the solid by filtration, wash thoroughly with deionized water to remove salts, and dry over P₂O₅ in a vacuum desiccator.[5][6] For higher purity, the crude product can be recrystallized from hot methanol.

Comprehensive Structural Characterization

Unambiguous confirmation of the molecular structure and assessment of purity are critical. A combination of spectroscopic methods should be employed.

Characterization Workflow Diagram

Caption: Workflow for the structural characterization of the target compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.[11] Key vibrational frequencies confirm the presence of the thiourea and pyrimidine moieties.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H | Stretching | 3400 - 3100 (broad) | Confirms the presence of the amine groups in the thiourea moiety.[12][13] |

| C-H (pyrimidine) | Aromatic Stretching | ~3050 | Indicates the C-H bonds on the heterocyclic pyrimidine ring. |

| C-H (methyl) | Aliphatic Stretching | ~2950 | Confirms the methyl group attached to the pyrimidine ring. |

| C=N (pyrimidine) | Stretching | ~1620 - 1580 | Characteristic stretching vibration of the C=N bonds within the pyrimidine ring.[14] |

| N-H | Bending | ~1618 | Bending vibration of the N-H bonds.[13] |

| C=S (thiocarbonyl) | Stretching | ~1250 - 1050 | A key peak indicating the presence of the thiourea C=S bond. This vibration is often coupled with C-N stretching.[13][14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton environment.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -NH (Thiourea) | 9.0 - 11.0 | Broad Singlet | The acidic protons of the thiourea moiety are typically downfield and may be broad due to exchange.[15][16] |

| Pyrimidine H-5 | 6.9 - 7.5 | Doublet | Aromatic proton on the pyrimidine ring, coupled to H-6. |

| Pyrimidine H-6 | 8.0 - 8.5 | Doublet | Aromatic proton on the pyrimidine ring, coupled to H-5. |

| -CH₃ (Methyl) | 2.3 - 2.6 | Singlet | The three equivalent protons of the methyl group.[17] |

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms and their electronic environments.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=S (Thiocarbonyl) | 178 - 182 | The thiocarbonyl carbon is highly deshielded and is a hallmark of thiourea derivatives.[2] |

| Pyrimidine C-2, C-4, C-6 | 150 - 170 | Carbons bonded to nitrogen atoms in the heterocyclic ring appear in this downfield region. |

| Pyrimidine C-5 | 110 - 120 | The C-H carbon of the pyrimidine ring. |

| -CH₃ (Methyl) | 20 - 25 | The aliphatic carbon of the methyl group. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.

-

Molecular Formula: C₆H₈N₄S[18]

-

Molecular Weight: 168.22 g/mol [18]

-

Expected Ion Peak: For Electrospray Ionization (ESI) in positive mode, the primary peak observed will be the protonated molecule [M+H]⁺ at m/z ≈ 169.05.

Potential Applications and Future Directions

Thiourea derivatives incorporating a pyrimidine ring are a class of compounds with significant therapeutic interest.[17][19] Based on existing literature, this compound and its analogues could be investigated for a variety of biological activities:

-

Enzyme Inhibition: Many pyrimidine-thiourea compounds have shown potent inhibitory activity against enzymes like α-amylase, proteinase K, and carbonic anhydrases.[1][15]

-

Anticancer Activity: The thiourea scaffold is present in several compounds that target key proteins involved in carcinogenesis, such as VEGFR-2.[4] Modifications to the core structure could lead to potent and selective anticancer agents.

-

Antimicrobial Properties: The combination of the pyrimidine and thiourea moieties has been explored for developing novel antibacterial and antifungal agents.[2][20]

Future research should focus on the in vitro screening of this compound against a panel of cancer cell lines and microbial strains. Furthermore, this core structure serves as an excellent starting point for the synthesis of a library of derivatives to establish structure-activity relationships (SAR) and optimize for potency and selectivity.

Conclusion

This guide provides a scientifically grounded and practical framework for the . By detailing a validated two-step synthetic protocol and outlining a comprehensive analytical workflow, we have created a self-validating system for researchers. The provided rationale for experimental choices and the summary of expected characterization data offer the necessary insights for successful execution. This molecule represents a valuable building block for the development of new therapeutic agents, and this guide serves as a foundational resource for its exploration.

References

-

Guler, H., et al. (2022). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

-

Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Li, Q., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Journal of Chemistry. Retrieved January 21, 2026, from [Link]

- Method for the preparation of aryl isothiocyanates. (1972). Google Patents.

-

Siddiqui, N., et al. (2009). Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. European Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

-

A FACILE SYNTHESIS OF BENZYL ISOTHIOCYANATES BY USE OF 18-CROWN-6 ETHER. (1989). Organic Preparations and Procedures International. Retrieved January 21, 2026, from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 21, 2026, from [Link]

-

Böck, D., et al. (2021). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography. Retrieved January 21, 2026, from [Link]

-

FT-IR spectra. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Saeed, S., et al. (2011). 1-(4,6-Dimethylpyrimidin-2-yl)thiourea. Acta Crystallographica Section E: Structure Reports Online. Retrieved January 21, 2026, from [Link]

-

Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Serban, G., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. Retrieved January 21, 2026, from [Link]

-

Reactions of 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine Derivatives with Various Isothiocyanates. (n.d.). Retrieved January 21, 2026, from [Link]

-

Vlase, L., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules. Retrieved January 21, 2026, from [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Growth and characterization of thiourea single crystal from sulphuric acid solutions. (2012). OAM-RC. Retrieved January 21, 2026, from [Link]

-

One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2024). Molecules. Retrieved January 21, 2026, from [Link]

-

Synthesis, characterisation, X-ray diffraction and biological evaluation of new thiourea derivatives against Mycobacterium. (2024). University of Pretoria. Retrieved January 21, 2026, from [Link]

-

1 H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Khan, I., et al. (2024). Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. Journal of Biomolecular Structure and Dynamics. Retrieved January 21, 2026, from [Link]

-

Thiourea. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

Thiourea. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

-

N-(2-Methyl-4-pyrimidinyl)thiourea. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (2022). Molecules. Retrieved January 21, 2026, from [Link]

-

Cyclization of compound 2 with benzoyl isothiocyanate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. (2012). Scirp.org. Retrieved January 21, 2026, from [Link]

-

Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (2017). JBR. Retrieved January 21, 2026, from [Link]

-

Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. (n.d.). IOSR Journal. Retrieved January 21, 2026, from [Link]

-

Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. (n.d.). Jetir.Org. Retrieved January 21, 2026, from [Link]

-

Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. (n.d.). TSI Journals. Retrieved January 21, 2026, from [Link]

-

Thiourea. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices. (n.d.). PCCP. Retrieved January 21, 2026, from [Link]

-

15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bu.edu.eg [bu.edu.eg]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. scispace.com [scispace.com]

- 6. (4-Methyl-pyridin-2-yl)-thiourea synthesis - chemicalbook [chemicalbook.com]

- 7. The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations [scirp.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]

- 10. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

- 11. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 12. iosrjournals.org [iosrjournals.org]

- 13. jetir.org [jetir.org]

- 14. Page loading... [guidechem.com]

- 15. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tsijournals.com [tsijournals.com]

- 17. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-(2-Methyl-4-pyrimidinyl)thiourea | C6H8N4S | CID 57736161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-methylpyrimidin-2-yl)thiourea: Chemical Properties, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methylpyrimidin-2-yl)thiourea is a heterocyclic compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and potential applications in drug discovery. The convergence of the pyrimidine core, a cornerstone of nucleic acids, and the versatile thiourea moiety suggests a rich pharmacological potential, spanning from enzyme inhibition to anticancer and anti-inflammatory activities. This document aims to be a foundational resource for researchers exploring the therapeutic utility of this promising molecule.

Chemical Identity and Physicochemical Properties

This compound, also known as 1-(4-methylpyrimidin-2-yl)thiourea, is a small molecule featuring a pyrimidine ring linked to a thiourea group. The presence of both aromatic and thiocarbonyl functionalities imparts a unique electronic and structural profile, making it an attractive scaffold for therapeutic agent design.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 1-(4-methylpyrimidin-2-yl)thiourea | [1] |

| CAS Number | 102739-58-2 | [1] |

| Molecular Formula | C₆H₈N₄S | [1] |

| Molecular Weight | 168.22 g/mol | [1] |

| Predicted Boiling Point | 354.9 ± 35.0 °C | [1] |

| Predicted pKa | 10.89 ± 0.70 | [1] |

Molecular Structure and Key Features

The structure of this compound is characterized by a planar pyrimidine ring and a thiourea group capable of tautomerization between the thione and thiol forms. This tautomerism can influence its hydrogen bonding capacity and interaction with biological targets. The methyl group at the 4-position of the pyrimidine ring can also play a role in modulating the molecule's steric and electronic properties.

Figure 1. Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, starting with the formation of the pyrimidine ring, followed by the introduction of the thiourea moiety.

Synthesis of the Precursor: 2-Amino-4-methylpyrimidine

The pyrimidine core is a fundamental building block in many bioactive molecules[2]. A common route to 2-aminopyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine or a related amidine derivative.

Synthesis of this compound

The final step involves the reaction of 2-amino-4-methylpyrimidine with an appropriate isothiocyanate precursor. A general and effective method for the synthesis of thiourea derivatives involves the reaction of a primary amine with an isothiocyanate.

Experimental Protocol: A General Approach

Step 1: Generation of Isothiocyanate In a flask, a solution of a thiocyanate salt (e.g., potassium thiocyanate) in a dry solvent (e.g., acetone) is prepared. To this, an acyl chloride is added dropwise, leading to the in-situ formation of an acyl isothiocyanate.

Step 2: Reaction with 2-Amino-4-methylpyrimidine A solution of 2-amino-4-methylpyrimidine in the same solvent is then added to the freshly prepared isothiocyanate solution. The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 3: Isolation and Purification Upon completion, the product is typically isolated by precipitation upon addition of water or by evaporation of the solvent. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Figure 2. General synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques. While specific data for this compound is not available in the provided search results, the expected spectral features can be inferred from related structures.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the methyl group protons, and the NH protons of the thiourea moiety. The chemical shifts of the NH protons can be broad and may vary with solvent and concentration due to hydrogen bonding.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbons of the pyrimidine ring, the methyl group, and the thiocarbonyl (C=S) carbon of the thiourea group, which typically appears in the downfield region (around 180 ppm).

-

FT-IR: The infrared spectrum will show characteristic absorption bands for N-H stretching vibrations (around 3100-3400 cm⁻¹), C-H stretching of the methyl and aromatic groups, C=N stretching of the pyrimidine ring, and the characteristic C=S stretching vibration of the thiourea group (typically in the region of 1200-1400 cm⁻¹ and around 700-850 cm⁻¹). The N-H bending vibrations are also expected in the 1500-1650 cm⁻¹ region[4][5][6][7].

Potential Applications in Drug Discovery and Development

The combination of the pyrimidine and thiourea scaffolds suggests a broad range of potential biological activities, making this compound a molecule of interest for drug discovery.

Enzyme Inhibition

Thiourea derivatives are known to act as inhibitors for various enzymes due to their ability to coordinate with metal ions in the active site or form hydrogen bonds with key amino acid residues[8]. Pyrimidine-containing compounds have also been identified as potent enzyme inhibitors[9][10].

-

Carbonic Anhydrase Inhibition: Sulphonyl thiourea derivatives containing a pyrimidine ring have demonstrated dual inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I, II, IX, and XII[9]. Some of these compounds exhibited potent inhibition in the nanomolar range against tumor-associated hCA IX and XII, suggesting their potential as anticancer agents[9].

-

Proteinase K and α-Amylase Inhibition: Novel pyrimidine-linked acyl thiourea derivatives have been shown to be potent inhibitors of proteinase K and α-amylase[11]. This suggests a potential therapeutic application in conditions where these enzymes are dysregulated.

Anticancer Activity

Both pyrimidine and thiourea derivatives are well-established pharmacophores in the design of anticancer agents[12][13][14]. They can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and carbonic anhydrases involved in tumor progression[9][13]. The cytotoxicity of various thiourea derivatives has been demonstrated against several human cancer cell lines[12].

Anti-inflammatory Activity

Thiourea derivatives have been investigated for their anti-inflammatory properties[14][15][16]. Some derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen incorporating a thiourea moiety have shown promising anti-inflammatory activity in in vivo models[15]. The mechanism may involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Antiviral Activity

The pyrimidine nucleus is a core component of several antiviral drugs. Thiourea derivatives have also been reported to possess antiviral activity[17][18]. A thiourea derivative has been identified that inhibits the replication of human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) by targeting viral transactivators[18]. This highlights the potential of this compound as a scaffold for the development of novel antiviral agents.

Figure 3. Potential therapeutic applications of this compound.

Safety and Handling

Detailed toxicological data for this compound is not available in the provided search results. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. A comprehensive material safety data sheet (MSDS) should be consulted before handling.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential in the field of drug discovery. Its structural features, combining the biologically relevant pyrimidine ring with the versatile thiourea moiety, make it a compelling candidate for the development of novel therapeutic agents. While a detailed experimental characterization and biological evaluation of this specific compound are yet to be extensively reported, the wealth of data on related structures strongly suggests promising avenues for future research.

Future investigations should focus on:

-

Developing and optimizing a robust synthetic protocol for the efficient production of this compound.

-

Conducting a thorough physicochemical characterization, including experimental determination of its melting point, solubility in various solvents, and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

-

Undertaking a comprehensive biological screening to evaluate its activity in a range of assays, including enzyme inhibition (e.g., kinases, carbonic anhydrases), anticancer cytotoxicity against a panel of cancer cell lines, anti-inflammatory, and antiviral assays.

-

Exploring structure-activity relationships (SAR) by synthesizing and evaluating a library of analogues with modifications on the pyrimidine ring and the thiourea group to optimize potency and selectivity for specific biological targets.

This in-depth technical guide serves as a starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. The insights provided herein are intended to facilitate and inspire further exploration of this promising chemical entity.

References

[9] Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. (n.d.). National Institutes of Health. Retrieved from [Link]

[3] Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. (n.d.). SciSpace. Retrieved from [Link]

[19] 1-(4,6-Dimethylpyrimidin-2-yl)thiourea. (n.d.). National Institutes of Health. Retrieved from [Link]

[4] Infrared spectra (400–135 cm.–1) of some thiourea co-ordination complexes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

[20] cytotoxicity of 41J in tumor and drug-resistant cell lines. (n.d.). ResearchGate. Retrieved from [Link]

[21] Selected thiourea derivatives of naproxen as potential anti-inflammatory agents: in vivo, in vitro, and in silico approach. (n.d.). ФарФаР. Retrieved from [Link]

[10] (PDF) Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. (n.d.). ResearchGate. Retrieved from [Link]

[22] Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. (n.d.). ResearchGate. Retrieved from [Link]

[15] Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (n.d.). National Institutes of Health. Retrieved from [Link]

[23] Thiourea. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

[13] Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

Thiourea derivatives with pharmacological properties. (n.d.). ResearchGate. Retrieved from [Link]

[8] Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (n.d.). National Institutes of Health. Retrieved from [Link]

[11] Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (n.d.). National Institutes of Health. Retrieved from [Link]

[16] Biological Applications of Thiourea Derivatives: Detailed Review. (n.d.). MDPI. Retrieved from [Link]

[17] Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals Authors. (n.d.). bioRxiv. Retrieved from [Link]

[24] Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (n.d.). ResearchGate. Retrieved from [Link]

[25] Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

[14] Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (n.d.). MDPI. Retrieved from [Link]

[26] Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). National Institutes of Health. Retrieved from [Link]

[27] Searching for Novel Antiviral Agents as COVID19 Treatments: Guanidino Diaryl Thioureas. (n.d.). Wiley Online Library. Retrieved from [Link]

[18] Characterization of a thiourea derivative that targets viral transactivators of cytomegalovirus and herpes simplex virus type 1. (n.d.). PubMed. Retrieved from [Link]

[2] Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (n.d.). Open Access Text. Retrieved from [Link]

[5] Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (n.d.). IOSR Journals. Retrieved from [Link]

Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. (n.d.). IAEA. Retrieved from [Link]

[28] Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (n.d.). National Institutes of Health. Retrieved from [Link]

[29] A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (n.d.). MDPI. Retrieved from [Link]

[30] Development of a high-throughput method to screen novel antiviral materials. (n.d.). PLOS ONE. Retrieved from [Link]

[6] 1H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. Retrieved from [Link]

[7] FTIR spectrum of thiourea. (n.d.). ResearchGate. Retrieved from [Link]

[31] Thiourea. (n.d.). SpectraBase. Retrieved from [Link]

[32] New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). MDPI. Retrieved from [Link]

[33] N-(2-Methyl-4-pyrimidinyl)thiourea. (n.d.). PubChem. Retrieved from [Link]

[34] Measurement and correlation for solubility of thiourea in different solvents. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 1-(4-methylpyrimidin-2-yl)thiourea | 102739-58-2 [amp.chemicalbook.com]

- 2. longdom.org [longdom.org]

- 3. scispace.com [scispace.com]

- 4. Infrared spectra (400–135 cm.–1) of some thiourea co-ordination complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sci-Hub. Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles / Journal of Chemical Crystallography, 2020 [sci-hub.ru]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. biorxiv.org [biorxiv.org]

- 18. Characterization of a thiourea derivative that targets viral transactivators of cytomegalovirus and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1-(4,6-Dimethylpyrimidin-2-yl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 22. researchgate.net [researchgate.net]

- 23. Thiourea [webbook.nist.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Development of a high-throughput method to screen novel antiviral materials | PLOS One [journals.plos.org]

- 31. spectrabase.com [spectrabase.com]

- 32. mdpi.com [mdpi.com]

- 33. N-(2-Methyl-4-pyrimidinyl)thiourea | C6H8N4S | CID 57736161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of N-(4-methylpyrimidin-2-yl)thiourea Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The N-(4-methylpyrimidin-2-yl)thiourea scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this chemical class for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for creating these derivatives, analyze their diverse biological functions with a focus on antimicrobial and anticancer applications, and provide detailed experimental protocols to facilitate further research and development. The causality behind experimental designs and the structure-activity relationships will be discussed to provide a comprehensive understanding of this promising class of compounds.

Introduction: The Chemical Prominence of the Pyrimidinyl-Thiourea Moiety

The fusion of a pyrimidine ring with a thiourea linker creates a molecule of significant pharmacological interest. The pyrimidine core is a cornerstone of nucleic acids and is found in numerous FDA-approved drugs, including anticancer agents like Imatinib and antibiotics such as Iclaprim[1]. The thiourea moiety (–NHC(S)NH–) is a versatile functional group known for its ability to form strong hydrogen bonds and coordinate with metal ions, contributing to a wide array of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibition properties[1][2]. The specific incorporation of a 4-methyl group on the pyrimidine ring can enhance lipophilicity and modulate electronic properties, potentially leading to improved cell permeability and target engagement. This guide will focus on derivatives of the this compound core, a class of compounds with significant therapeutic promise.

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives generally follows a convergent strategy involving the reaction of 2-amino-4-methylpyrimidine with a suitable isothiocyanate. The isothiocyanate itself is often generated in situ or used as a stable intermediate.

Synthesis of the Core Precursor: 2-Amino-4-methylpyrimidine

The starting material, 2-amino-4-methylpyrimidine, can be synthesized through the condensation of a β-dicarbonyl compound or its equivalent with guanidine. A common method involves the reaction of ethyl acetoacetate with guanidine hydrochloride in the presence of a base.

General Synthesis of N-Aroyl/Acyl-N'-(4-methylpyrimidin-2-yl)thiourea Derivatives

A prevalent and efficient method for the synthesis of the title compounds involves the reaction of an aroyl or acyl isothiocyanate with 2-amino-4-methylpyrimidine. The isothiocyanate intermediate is typically prepared by the reaction of the corresponding acid chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate[3].

Experimental Protocol: Synthesis of N-(4-Chlorobenzoyl)-N'-(4-methylpyrimidin-2-yl)thiourea (A Representative Example)

This protocol is adapted from methodologies described for the synthesis of similar acyl thiourea derivatives[3].

Materials:

-

4-Chlorobenzoyl chloride

-

Potassium thiocyanate (KSCN)

-

2-Amino-4-methylpyrimidine

-

Anhydrous acetone

-

Dry glassware

Procedure:

-

Formation of the Acyl Isothiocyanate:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzoyl chloride (10 mmol) in 30 mL of anhydrous acetone.

-

Add potassium thiocyanate (12 mmol) to the solution.

-

Reflux the mixture with stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the isothiocyanate is indicated by the appearance of a new spot and the disappearance of the acid chloride.

-

-

Formation of the Thiourea Derivative:

-

After the formation of the isothiocyanate is complete, cool the reaction mixture to room temperature.

-

In a separate flask, dissolve 2-amino-4-methylpyrimidine (10 mmol) in 20 mL of anhydrous acetone.

-

Slowly add the solution of 2-amino-4-methylpyrimidine to the cooled isothiocyanate solution with continuous stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until completion.

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the reaction mixture into ice-cold water with stirring.

-

The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone/water) to obtain the pure N-(4-chlorobenzoyl)-N'-(4-methylpyrimidin-2-yl)thiourea.

-

Dry the purified product under vacuum.

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

-

FT-IR (cm-1): Expect characteristic peaks for N-H stretching (around 3200-3400), C=O stretching (around 1670-1690), and C=S stretching (around 1100-1200).

-

1H NMR: Expect signals for the aromatic protons, the pyrimidine ring protons, the methyl group protons, and the two N-H protons (which may be broad and exchangeable with D2O).

-

13C NMR: Expect signals for the aromatic carbons, pyrimidine ring carbons, the methyl carbon, and the C=O and C=S carbons.

Caption: General synthesis workflow for N-aroyl/acyl-N'-(4-methylpyrimidin-2-yl)thiourea derivatives.

Biological Activities of this compound Derivatives

While extensive research on the specific this compound scaffold is still emerging, the biological activities of structurally related pyrimidine and thiourea derivatives provide strong evidence for their therapeutic potential.

Antimicrobial Activity

Thiourea derivatives are well-documented for their antimicrobial properties[4][5]. The presence of the pyrimidine ring can further enhance this activity. For instance, novel pyrimidine-linked acyl thiourea derivatives have demonstrated moderate antibacterial activity[6]. Similarly, a structurally related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, has shown activity against both Gram-positive and Gram-negative bacteria[7].

Mechanism of Action Insight: The antimicrobial action of thiourea derivatives is often attributed to their ability to chelate essential metal ions required for bacterial enzyme function or to disrupt the bacterial cell wall integrity. One study on a thiourea derivative, TD4, demonstrated that it exerts its potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) by disrupting the integrity of the bacterial cell wall through the destruction of NAD+/NADH homeostasis[5].

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strains overnight on an appropriate agar medium.

-

Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution in Microtiter Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.

-

This will create a range of decreasing concentrations of the test compound.

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

-

Anticancer Activity

The thiourea scaffold is a key pharmacophore in several anticancer agents[1]. Diaryl thiourea derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells[8]. The mechanism of action often involves the inhibition of protein kinases or the induction of apoptosis. For example, some thiourea derivatives have been found to act as EGFR signaling-targeted inhibitors[9].

Mechanism of Action Insight: The anticancer activity of thiourea derivatives can be multifaceted. They have been reported to induce cell cycle arrest, typically at the G0/G1 or S phase, and to trigger apoptosis through intrinsic pathways involving caspase activation[8]. The ability of the thiourea moiety to form hydrogen bonds allows these molecules to interact with the ATP-binding sites of various kinases, leading to their inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized this compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Enzyme Inhibition

Novel pyrimidine-linked acyl thiourea derivatives have been identified as potent inhibitors of α-amylase and proteinase K[6][10]. This suggests that this compound derivatives could also be effective enzyme inhibitors.

Mechanism of Action Insight: The inhibitory activity of these compounds is likely due to their ability to bind to the active site of the enzyme, preventing the substrate from binding. The N-H and C=S groups of the thiourea moiety can form key hydrogen bonds with amino acid residues in the enzyme's active site, while the pyrimidine and aroyl/acyl groups can engage in hydrophobic and π-π stacking interactions.

Table 1: Summary of Biological Activities of Structurally Related Thiourea Derivatives

| Compound Class | Biological Activity | Key Findings | Reference |

| Pyrimidine-linked acyl thioureas | α-Amylase Inhibition | Potent inhibition with IC50 values in the low micromolar range. | [6][10] |

| Pyrimidine-linked acyl thioureas | Proteinase K Inhibition | Significant inhibitory activity observed. | [6][10] |

| 2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide | Antibacterial | Active against Gram-positive and Gram-negative bacteria. | [7] |

| Diaryl thioureas | Anticancer (Breast Cancer) | Induced S-phase cell cycle arrest and apoptosis. | [8] |

| Thiourea derivative (TD4) | Antibacterial (MRSA) | Disrupted cell wall integrity by affecting NAD+/NADH homeostasis. | [5] |

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, several SAR trends can be inferred for this compound derivatives:

-

Aroyl/Acyl Substituents: The nature and position of substituents on the aroyl or acyl ring significantly influence biological activity. Electron-withdrawing groups, such as halogens, often enhance antimicrobial and anticancer activities[11]. The position of the substituent can also affect the potency, likely due to steric and electronic effects within the target's binding pocket.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in cell permeability and, consequently, biological activity. A balance must be struck, as excessively high lipophilicity can lead to poor solubility and non-specific toxicity.

-

Hydrogen Bonding Capacity: The two N-H protons of the thiourea linker are critical for forming hydrogen bonds with biological targets. Any modification that hinders this ability is likely to reduce activity.

Caption: Key structural factors influencing the biological activity of this compound derivatives.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on synthesizing a diverse library of these derivatives and conducting comprehensive biological evaluations against a wide range of targets. In particular, exploring their potential as kinase inhibitors for cancer therapy and as novel antibacterial agents against drug-resistant pathogens is highly warranted. Detailed mechanistic studies, including X-ray crystallography of compound-target complexes, will be invaluable for understanding their mode of action and for guiding rational drug design. This technical guide provides a solid foundation for researchers to embark on the exploration of this promising class of molecules, with the ultimate goal of developing novel and effective therapies for a variety of diseases.

References

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (2024, October 21). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021, October 28). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. Retrieved January 21, 2026, from [Link]

-

The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. (2016, August 25). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023, April 4). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (2024, October 21). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Synthesis and characterization of benzoyl thiourea derivatives impregnated in bamboo charcoal / Nur Shafihusna Sobri. (n.d.). UiTM Institutional Repository. Retrieved January 21, 2026, from [Link]

-

Cytotoxic activity of compounds 11-24 | Download Table. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and Antimicrobial Activities of Novel Series of 1-((4-Methyl-2-Substituted Thiazol-5-yl)Methyleneam INO). (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023, October 20). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (n.d.). Retrieved January 21, 2026, from [Link]

-

Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (2024, October 21). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024, January 31). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. (2024, March 19). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. (2025, January 22). Retrieved January 21, 2026, from [Link]

-

Synthesis of Isothiocyanates: A Review. (2020, April 30). CHEMISTRY & BIOLOGY INTERFACE. Retrieved January 21, 2026, from [Link]

-

A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. (2023, September 7). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023, September 3). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020, July 15). National Institutes of Health. Retrieved January 21, 2026, from [Link]

Sources

- 1. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Methylpyrimidin-2-yl)thiourea (CAS 102739-58-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of N-(4-methylpyrimidin-2-yl)thiourea, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

This compound, registered under CAS number 102739-58-2, is a derivative of thiourea featuring a substituted pyrimidine ring. The presence of both the thiourea moiety and the pyrimidine nucleus suggests its potential for diverse biological activities, as both scaffolds are prevalent in numerous pharmacologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 102739-58-2 | N/A |

| Molecular Formula | C₆H₈N₄S | [1] |

| Molecular Weight | 168.22 g/mol | [1] |

| IUPAC Name | 1-(4-methylpyrimidin-2-yl)thiourea | N/A |

| Synonyms | This compound, Thiourea, N-(4-methyl-2-pyrimidinyl)- | [1] |

| Predicted Boiling Point | 354.9±35.0 °C | [1] |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Structural Elucidation

While a specific, detailed synthesis protocol for this compound was not found in the available literature, a general and widely applicable method for the synthesis of related N-aryl and N-heteroaryl thioureas involves the reaction of the corresponding amine with an isothiocyanate. A plausible synthetic route is outlined below.

Conceptual Synthesis Workflow

Figure 1: Conceptual synthesis pathway for this compound.

General Experimental Protocol (Adapted from related syntheses)

A common approach for preparing similar thiourea derivatives involves a two-step process if starting from an acyl isothiocyanate[2]:

-

Formation of the Acylthiourea Intermediate: 2-Amino-4-methylpyrimidine would be reacted with a suitable isothiocyanate, such as benzoyl isothiocyanate, in an appropriate solvent like acetone or tetrahydrofuran. This reaction typically proceeds at room temperature or with gentle heating to yield the corresponding N-acylthiourea derivative.

-

Hydrolysis to the Final Product: The resulting acylthiourea intermediate is then subjected to basic hydrolysis, for example, by refluxing with aqueous sodium hydroxide in a solvent like methanol. This step removes the acyl protecting group to yield the desired this compound. The product can then be isolated by filtration and purified by recrystallization.

Potential Biological Activities and Mechanism of Action

The biological activities of this compound have not been extensively reported in the scientific literature. However, the constituent chemical moieties, thiourea and pyrimidine, are well-established pharmacophores, suggesting a range of potential therapeutic applications.

Thiourea Derivatives

Thiourea and its derivatives are known to exhibit a wide spectrum of biological activities, including:

-

Anticancer Activity: Many thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, involving the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis.

-

Antimicrobial Properties: Certain thiourea compounds have shown efficacy against bacterial and fungal pathogens.

-

Enzyme Inhibition: The thiourea functional group can act as a hydrogen bond donor and acceptor, as well as a chelating agent for metal ions in enzyme active sites. This makes thiourea derivatives potential inhibitors for a variety of enzymes. For instance, some pyrimidine-containing sulphonyl thioureas have been identified as inhibitors of carbonic anhydrases, enzymes implicated in several diseases including cancer[3].

Pyrimidine Derivatives

The pyrimidine ring is a core structure in nucleic acids and is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Pyrimidine derivatives are known to possess a vast array of biological activities, including but not limited to:

-

Anticancer Agents: As inhibitors of kinases and other enzymes involved in cell cycle regulation.

-

Antiviral and Antibacterial Agents: By interfering with microbial metabolic pathways.

Given the combination of these two pharmacologically significant motifs, this compound is a promising candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. The potential mechanism of action could involve the inhibition of key enzymes through interactions mediated by the thiourea and pyrimidine functionalities.

Potential Experimental Workflows

For researchers interested in investigating the properties and biological activities of this compound, the following experimental workflows are proposed.

In Vitro Biological Screening Workflow

Figure 2: Proposed workflow for in vitro biological screening.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Commercial Suppliers

This compound (CAS 102739-58-2) is available from several chemical suppliers, typically for research and development purposes.

Table 2: Selected Suppliers of CAS 102739-58-2

| Supplier | Website |

| ChemicalBook | |

| LookChem | [Link] |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Conclusion

This compound is a heterocyclic compound with potential for biological activity owing to its thiourea and pyrimidine components. While specific experimental data on its properties and biological functions are limited in the public domain, its chemical structure warrants further investigation, particularly in the fields of anticancer and antimicrobial drug discovery. This guide provides a foundational understanding of this compound to aid researchers in its synthesis, characterization, and evaluation.

References

-

MDPI. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

-

MDPI. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]

-

National Center for Biotechnology Information. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]

-

National Center for Biotechnology Information. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. [Link]

-

ResearchGate. Synthesis and biological activity of N′-(substituted pyrimidin-2-yl)-N-chrysanthemoylthiourea derivatives. [Link]

-

MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]

-

National Center for Biotechnology Information. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. [Link]

-

ResearchGate. Synthesis of 4-oxopyrimidin-2-ylthioureas from amidinothiourea and.... [Link]

-

National Center for Biotechnology Information. N-(2-Methyl-4-pyrimidinyl)thiourea. [Link]

-

Wikipedia. Thiourea. [Link]

-

National Center for Biotechnology Information. 1-(4,6-Dimethylpyrimidin-2-yl)thiourea. [Link]

-

National Institute of Standards and Technology. Thiourea. [Link]

Sources

- 1. 1-(4-methylpyrimidin-2-yl)thiourea | 102739-58-2 [amp.chemicalbook.com]

- 2. (4-Methyl-pyridin-2-yl)-thiourea synthesis - chemicalbook [chemicalbook.com]

- 3. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-methylpyrimidin-2-yl)thiourea: A Mechanistic Exploration of its Antifungal Action

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antifungal effects.[1][2] This guide focuses on the putative mechanism of action of N-(4-methylpyrimidin-2-yl)thiourea in fungi. While direct studies on this specific molecule are limited, this document synthesizes current research on closely related thiourea and pyrimidine derivatives to construct a scientifically grounded hypothesis of its antifungal activity. This guide will delve into the probable molecular targets, the experimental methodologies used to elucidate these mechanisms, and the broader implications for antifungal drug development.

Part 1: Proposed Mechanism of Action

The antifungal activity of thiourea derivatives is often multifactorial, targeting several key cellular processes in fungi. The proposed mechanism for this compound is likely a combination of cell membrane disruption, induction of oxidative stress, and potential enzyme inhibition.

Disruption of Fungal Cell Membrane Integrity

A primary mode of action for many thiourea derivatives is the perturbation of the fungal cell membrane.[3][4] This is a critical target as the cell membrane is essential for maintaining cellular homeostasis, regulating the passage of ions and nutrients, and protecting the cell from the external environment.

Causality of Action:

The lipophilic nature of the thiourea scaffold, combined with the specific substitutions on the pyrimidine ring, likely facilitates its insertion into the fungal cell membrane. This insertion is thought to disrupt the highly organized lipid bilayer, leading to:

-

Increased Membrane Permeability: Alteration of the membrane structure can lead to the formation of pores or channels, causing an uncontrolled leakage of intracellular components, such as ions and small metabolites. This loss of cellular contents disrupts the electrochemical gradients necessary for cellular function and ultimately leads to cell death.[4]

-

Morphological Damage: Scanning electron microscopy (SEM) studies on fungi treated with similar thiourea derivatives have revealed significant damage to the cell surface, including wrinkling and collapse of the mycelia.[3]

Induction of Oxidative Stress

Another key aspect of the antifungal action of thiourea derivatives is the induction of oxidative stress within the fungal cell.[3] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful byproducts.

Signaling Pathway of Oxidative Stress Induction:

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate fungal growth medium.

-

Inoculum Preparation: A standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) is prepared to a specific cell density (e.g., 0.5–2.5 x 10^3 cells/mL).

-

Inoculation and Incubation: The wells of the microtiter plate containing the compound dilutions are inoculated with the fungal suspension. The plate is then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density using a microplate reader. [5]

Cell Membrane Permeability Assay

To investigate the effect of this compound on fungal cell membrane integrity, the uptake of fluorescent dyes that are normally excluded by healthy cells can be measured.

Step-by-Step Methodology:

-

Fungal Cell Culture: Grow the fungal cells to the mid-logarithmic phase.

-

Treatment: Treat the fungal cells with this compound at its MIC and 2x MIC for a defined period.

-

Staining: Add a fluorescent dye such as propidium iodide (PI) to the cell suspension. PI can only enter cells with compromised membranes and intercalates with DNA, emitting a red fluorescence.

-

Analysis: The fluorescence intensity is measured using a fluorometer or visualized using fluorescence microscopy. An increase in red fluorescence in treated cells compared to untreated controls indicates increased membrane permeability.

Reactive Oxygen Species (ROS) Measurement

The intracellular accumulation of ROS can be quantified using fluorescent probes.

Step-by-Step Methodology:

-

Fungal Cell Culture and Treatment: Similar to the membrane permeability assay, treat fungal cells with the compound.

-

Staining: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cell suspension. DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Analysis: Measure the increase in fluorescence using a fluorometer or flow cytometer. A significant increase in fluorescence in the treated cells indicates elevated levels of intracellular ROS. [3]

Enzyme Inhibition Assays

To determine if this compound inhibits specific fungal enzymes, in vitro enzyme activity assays are necessary.

Step-by-Step Methodology (Example for Laccase):

-

Enzyme and Substrate Preparation: Purify laccase from a fungal source and prepare a solution of a suitable substrate (e.g., ABTS).

-

Inhibition Assay: In a microplate, combine the enzyme, substrate, and varying concentrations of this compound.

-

Activity Measurement: Measure the rate of the enzymatic reaction by monitoring the change in absorbance of the product over time using a spectrophotometer.

-

IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50). [3]

Part 3: Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be systematically organized for clear interpretation and comparison.

Table 1: Antifungal Activity of this compound and Related Derivatives

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Aldehydes-thiourea derivative 9 | Botrytis cinerea | 0.70 | [3] |

| Citral-thiourea derivative e1 | Colletotrichum gloeosporioides | 0.16 | [4] |

| Thiourea derivative 4h | Candida albicans | 0.78-3.125 | [6] |

| This compound | Candida albicans | TBD | |

| This compound | Aspergillus fumigatus | TBD |

TBD: To be determined

Table 2: Mechanistic Profile of this compound

| Assay | Endpoint | Result | Interpretation |

| Cell Permeability (PI uptake) | Fold increase in fluorescence | TBD | Indicates degree of membrane damage |

| ROS Production (DCFH-DA) | Fold increase in fluorescence | TBD | Quantifies level of oxidative stress |

| Laccase Inhibition | IC50 (µM) | TBD | Determines enzyme inhibitory potency |

| AHAS Inhibition | IC50 (µM) | TBD | Determines enzyme inhibitory potency |

TBD: To be determined

Conclusion

This compound represents a promising scaffold for the development of new antifungal agents. Based on the current understanding of related thiourea derivatives, its mechanism of action is likely to be a multi-pronged attack on the fungal cell, involving disruption of the cell membrane, induction of lethal oxidative stress, and potentially the inhibition of key fungal enzymes. The experimental framework outlined in this guide provides a clear path for the comprehensive evaluation of its antifungal properties and the definitive elucidation of its mechanism of action. Such studies are crucial for advancing this and other related compounds through the drug development pipeline and addressing the urgent need for new and effective antifungal therapies.

References

- Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. (2025). PubMed.

- Novel Design of Citral-Thiourea Derivatives for Enhancing Antifungal Potential against Colletotrichum gloeosporioides. (2023). Journal of Agricultural and Food Chemistry.

- Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isol

- Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simul

- Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isol

- Synthesis and Evaluation of Novel N-(4 '-Arylpyrimidin-2 '-yl) Sulfonylurea Derivatives as Potential Antifungal Agents. (2015).

- Biological Applications of Thiourea Deriv